Pentyl methanethiosulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

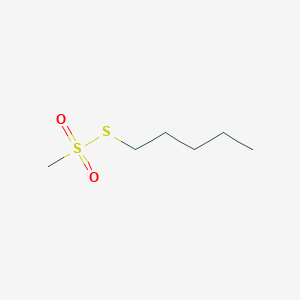

1-Methylsulfonylsulfanylpentane is an organic compound with the molecular formula C6H14O2S3

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylpentane can be synthesized through several methods. One common approach involves the reaction of pentane-1-thiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Methylsulfonylsulfanylpentane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 1-Methylsulfonylsulfanylpentane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pentane derivatives.

科学研究应用

Agricultural Applications

1.1 Fungicide Potential

Pentyl methanethiosulfonate has been evaluated for its efficacy as a fungicide, particularly against plant pathogens such as Phytophthora infestans, the causative agent of potato late blight. Research indicates that PMTS exhibits significant inhibitory effects on the growth of this oomycete, making it a candidate for sustainable agricultural practices aimed at disease management.

- Case Study: Efficacy Against P. infestans

- Methodology : In vitro assays were conducted to assess the growth inhibition of P. infestans upon exposure to various concentrations of PMTS.

- Results : PMTS demonstrated a notable reduction in pathogen growth, with effective concentrations identified as low as 6 µg/mL, suggesting its potential use in field applications with minimal phytotoxicity to non-target organisms .

1.2 Broad-Spectrum Activity

PMTS has also shown broad-spectrum activity against other fungal pathogens and nematodes, indicating its versatility as a biopesticide.

- Data Table: Inhibitory Concentrations of PMTS Against Various Pathogens

| Pathogen | Inhibitory Concentration (µg/mL) |

|---|---|

| P. infestans | 6 |

| Botrytis cinerea | >100 |

| Rhizoctonia solani | >100 |

| C. elegans (Nematode) | 2 |

Medicinal Applications

2.1 Anticancer Properties

PMTS and its derivatives have been investigated for their potential as anticancer agents, particularly through their interaction with the STAT3 signaling pathway, which is often dysregulated in various cancers.

- Case Study: STAT3 Inhibition

- Objective : To synthesize methanethiosulfonate derivatives and evaluate their ability to inhibit the STAT3-SH2 domain.

- Findings : Compounds derived from PMTS were found to bind strongly to the STAT3-SH2 domain, exhibiting moderate antiproliferative activity against cancer cell lines such as HCT-116. This suggests that PMTS derivatives could serve as scaffolds for developing new anticancer therapies .

2.2 Chemopreventive Effects

Research has indicated that S-methyl methanethiosulfonate (a related compound) can inhibit tumor incidence in animal models, highlighting the potential chemopreventive properties of methanethiosulfonates.

- Data Table: Anticancer Activity of Methanethiosulfonate Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PMTS Derivative 1 | HCT-116 | 15 |

| PMTS Derivative 2 | PC3 | 20 |

Mechanistic Insights

The mechanisms by which PMTS exerts its biological effects are still under investigation. The compound's ability to modify protein interactions through thiol groups suggests potential pathways for therapeutic intervention.

- Mechanism of Action : PMTS may alter redox states within cells or interact with specific protein targets, influencing cellular signaling pathways related to growth and apoptosis.

作用机制

The mechanism of action of 1-Methylsulfonylsulfanylpentane involves its interaction with various molecular targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

相似化合物的比较

Methanesulfonylmethane: Another sulfur-containing compound with similar chemical properties.

Pentane-1-thiol: A precursor in the synthesis of 1-Methylsulfonylsulfanylpentane.

Sulfoxides and Sulfones: Oxidized derivatives of 1-Methylsulfonylsulfanylpentane.

Uniqueness: 1-Methylsulfonylsulfanylpentane is unique due to its specific combination of a pentane backbone with both sulfonyl and sulfanyl groups

生物活性

Pentyl methanethiosulfonate (PMTS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its effects on various organisms, including fungi, bacteria, and plants, as well as its potential applications in agriculture and biochemistry.

Overview of this compound

PMTS is a member of the methanethiosulfonate family, which are known for their ability to interact with thiol groups in proteins. This interaction can lead to significant biological effects, making PMTS a compound of interest in both agricultural and biochemical research.

Antimicrobial Properties

PMTS exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it effectively inhibits the growth of various fungal species, particularly Phytophthora infestans, the causal agent of late blight in potatoes. The effective concentration (EC50) for inhibiting P. infestans mycelial growth has been reported as low as 2 µg/mL, showcasing its potency compared to other antifungal agents .

Table 1: Inhibitory Concentrations of PMTS Against Various Organisms

| Organism | EC50 (µg/mL) | Notes |

|---|---|---|

| P. infestans | 2.0 | Highly sensitive; effective in planta |

| Fungal Species | 2.4 | General inhibition observed |

| C. elegans | 2.0 | Broad-spectrum toxicity |

| Bacterial Strains | 6-30 | Inhibited at varying concentrations |

Effects on Eukaryotic Cells

In addition to its antifungal properties, PMTS has demonstrated effects on eukaryotic cells, including nematodes like Caenorhabditis elegans. The compound's LD50 value for C. elegans was found to be approximately 2 µg/mL, indicating significant toxicity . This broad-spectrum activity raises questions about its safety and ecological impact when used in agricultural settings.

The mechanism by which PMTS exerts its biological effects primarily involves the alkylation of thiol groups in proteins. This process can modify the activity of enzymes and other proteins containing cysteine residues, leading to altered cellular functions . For example, PMTS has been used experimentally to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, demonstrating its potential as a biochemical tool .

Case Studies

- Late Blight Control : A study conducted on potato plants treated with PMTS showed that the compound not only inhibited the pathogen P. infestans but also minimized phytotoxicity to the host plant. When applied post-infection, PMTS effectively restricted pathogen growth without causing significant harm to the plant tissues .

- Toxicity Assessment : Historical data indicate that intraperitoneal injection of PMTS in mice resulted in an LD50 value of 9.11 mg/kg, suggesting acute toxicity under certain conditions. However, exposure via volatilization appears to be less harmful compared to direct injection .

Applications in Agriculture and Biochemistry

Given its antimicrobial properties and ability to modify protein functions, PMTS holds promise for various applications:

- Agricultural Use : As a biopesticide, PMTS could provide an eco-friendly alternative to synthetic fungicides for managing late blight and other fungal diseases.

- Biochemical Research : Its ability to selectively alkylate thiol groups makes PMTS a valuable reagent in studies involving redox-sensitive proteins and enzyme activity modulation .

属性

IUPAC Name |

1-methylsulfonylsulfanylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAGODKDWMVHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。